D-Ribono-1,4-lactone

Catalog No.
S1482186
CAS No.
5336-08-3
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Ribono-1,4-lactone

CAS Number

5336-08-3

Product Name

D-Ribono-1,4-lactone

IUPAC Name

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1

InChI Key

CUOKHACJLGPRHD-BXXZVTAOSA-N

SMILES

C(C1C(C(C(=O)O1)O)O)O

Synonyms

D-(+)-Ribonic Acid γ-Lactone; D-(+)-Ribonolactone; D-Ribono-1,4-lactone; NSC 1031;

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O

Building Block for C-Nucleosides

D-RBL serves as a crucial building block for the synthesis of C-nucleosides, a class of modified nucleosides where the sugar (ribose or deoxyribose) is linked to the nucleobase through a carbon atom instead of the usual glycosidic bond. C-nucleosides have attracted significant research due to their potential antiviral properties. For instance, Remdesivir, a drug used to treat COVID-19, is a C-nucleoside derived from D-RBL ().

Understanding Carbohydrate Ring Rearrangements

Studies on D-RBL can contribute to a better understanding of carbohydrate ring rearrangements, a crucial aspect of carbohydrate chemistry. These rearrangements can occur during various synthetic processes and impact the final product's structure and function. Research on D-RBL, particularly using techniques like nuclear magnetic resonance (NMR) spectroscopy, helps in identifying and characterizing these rearrangements, leading to improved synthetic strategies for complex carbohydrate molecules ().

D-Ribono-1,4-lactone is a cyclic compound derived from D-ribose, characterized by its five-membered lactone structure. It is classified as a ribonolactone and a butan-4-olide, with the molecular formula C5_5H8_8O5_5 and a molecular weight of approximately 176.12 g/mol. This compound plays a significant role as a metabolite in various biochemical processes and is recognized for its potential in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues .

The specific mechanism of action of D-Ribono-1,4-lactone is not fully understood. However, due to its structural similarity to ribose, it is hypothesized to interact with enzymes or receptors involved in RNA metabolism. Further research is needed to elucidate its potential biological effects [].

, notable among them are:

  • Oxidation Reactions: The compound can undergo oxidative degradation when treated with chromium (VI), yielding products such as D-erythronic acid and erythrose .
  • Acetylation: Reaction with acetone leads to the formation of derivatives such as 2,3-O-isopropylidene D-ribono-1,4-lactone, which can further be transformed into other sugar alcohols .
  • Nucleoside Synthesis: It serves as a key intermediate in the synthesis of C-substituted nucleosides, which are important in medicinal chemistry due to their antiviral properties .

D-Ribono-1,4-lactone exhibits several biological activities primarily linked to its role in metabolism. It has been studied for its involvement in the synthesis of nucleoside analogues that exhibit antiviral activity. These compounds have gained attention due to their potential therapeutic applications, especially highlighted by the interest in antiviral drugs during the COVID-19 pandemic . Additionally, it may influence metabolic pathways related to carbohydrate metabolism.

The synthesis of D-Ribono-1,4-lactone can be achieved through several methods:

  • Lactonization of D-Ribose: The most straightforward method involves the lactonization of D-ribose under acidic conditions.
  • Chemical Modifications: Various derivatives can be synthesized by modifying the hydroxyl groups on D-ribono-1,4-lactone through reactions such as acetylation or protection strategies using different protecting groups like benzylidene .
  • Enzymatic Methods: Enzymatic conversion of ribose or ribose derivatives can also yield D-ribono-1,4-lactone with high specificity and yield.

D-Ribono-1,4-lactone has diverse applications:

  • Synthesis of Nucleoside Analogues: It is particularly valuable in synthesizing nucleoside analogues that are used as antiviral agents.
  • Chiral Pool: The compound serves as a chiral building block in organic synthesis, facilitating the creation of complex natural products .
  • Research Tool: Its derivatives are used in biochemical research to study metabolic pathways and enzyme mechanisms.

Interaction studies involving D-Ribono-1,4-lactone often focus on its reactivity with various reagents or biological macromolecules. For instance:

  • Reactivity with Oxidants: Studies have shown how D-ribono-1,4-lactone interacts with oxidizing agents like chromium (VI), leading to significant degradation products .
  • Biological Interactions: Research indicates that derivatives of D-ribono-1,4-lactone can interact with enzymes involved in nucleotide metabolism, influencing their activity and stability.

D-Ribono-1,4-lactone shares structural similarities with several other compounds within the ribonolactone family. Key comparisons include:

Compound NameStructure TypeUnique Features
D-RiboseAldopentosePrecursor to D-ribono-1,4-lactone; more reactive due to free hydroxyl groups.
D-RibonolactoneRibonolactoneSimilar cyclic structure; often used interchangeably but differs in functional groups.
2-C-Methyl-D-ribono-1,4-lactoneMethyl DerivativeModifies the ribonolactone structure; enhances solubility and alters biological activity.

D-Ribono-1,4-lactone is unique due to its specific lactonic structure that allows for versatile reactivity and application in synthesizing biologically active compounds. Its role as an essential building block distinguishes it from other similar compounds that may not possess the same level of utility in medicinal chemistry.

D-ribono-1,4-lactone represents an important milestone in carbohydrate chemistry, emerging from early investigations into sugar derivatives and their transformations. This compound is naturally occurring and has been identified in the leaves of Listea japonica, making it available from renewable sources. The development of methods for the preparation of D-ribono-1,4-lactone from D-ribose marked significant progress in carbohydrate chemistry, enabling researchers to access this versatile building block for further synthetic transformations. One of the notable synthetic approaches involves the bromine oxidation of ribose to ribonolactone, which has been refined over decades to improve yield and purity.

The chemical identification and characterization of D-ribono-1,4-lactone established its fundamental role in carbohydrate chemistry, particularly as scientists began to understand the reactivity patterns and structural features that make it valuable in organic synthesis. Early research focused primarily on establishing reliable methods for obtaining pure D-ribono-1,4-lactone, which eventually led to its commercial availability and widespread use in laboratory settings.

Significance in Biochemical and Synthetic Research

D-ribono-1,4-lactone has established itself as an indispensable compound in both biochemical studies and synthetic organic chemistry. In biochemistry, it serves as a metabolite in various physiological processes, although it is normally not detectable in human biofluids under healthy conditions. Interestingly, it has been detected in the urine of patients with neuroblastoma, suggesting potential diagnostic applications.

From a synthetic perspective, D-ribono-1,4-lactone has emerged as a versatile chiral building block for constructing diverse natural products and compounds of medicinal importance. The presence of multiple functional groups and contiguous chiral centers makes it particularly valuable for stereoselective syntheses. This compound has been extensively used as a starting material for creating a variety of natural products as well as compounds relevant to medicinal chemistry and chemical biology, including nucleotides and C-ribonucleosides that demonstrate antiviral activity.

The renewed interest in D-ribono-1,4-lactone in recent years has been largely driven by its application in the synthesis of antiviral nucleoside analogues, including the development of Remdesivir, an adenine C-nucleoside analogue that has gained prominence as an antiviral treatment option. This application highlights the compound's enduring significance in contemporary pharmaceutical research, particularly in addressing emerging viral threats.

Taxonomic Classification within Lactone Structural Family

D-ribono-1,4-lactone belongs to the broader class of lactones, which are cyclic esters formed by the intramolecular condensation of an alcohol group and a carboxylate group within the same molecule. More specifically, it is classified as a γ-lactone (also known as a 1,4-lactone), characterized by a ring structure containing four carbon atoms and one oxygen atom, with a ketone group adjacent to the ring oxygen.

Within the hierarchy of chemical classification, D-ribono-1,4-lactone is categorized as:

  • A γ-lactone (or 1,4-lactone) based on its ring structure
  • A ribonolactone, specifically with D-configuration
  • A butan-4-olide based on its cyclic structure
  • A pentose derivative, as it contains a five-carbon sugar backbone
  • A metabolite, functioning in biological systems

This compound is functionally related to D-ribonic acid and can be considered a cyclic form of this acid. The specific stereochemistry of D-ribono-1,4-lactone, particularly its D-configuration, distinguishes it from other stereoisomers like L-ribono-1,4-lactone, which possesses different biological properties and synthetic applications.

Research Evolution and Contemporary Focus

Research on D-ribono-1,4-lactone has evolved significantly over the years, transitioning from basic structural characterization to sophisticated synthetic applications. Early studies focused primarily on establishing reliable methods for its preparation and understanding its fundamental chemical properties. As analytical techniques advanced, researchers gained deeper insights into the reactivity patterns of D-ribono-1,4-lactone, particularly its behavior under various reaction conditions and with different protecting groups.

Contemporary research on D-ribono-1,4-lactone has been largely driven by its applications in medicinal chemistry, particularly in the development of antiviral agents. The COVID-19 pandemic has intensified interest in nucleoside analogues with antiviral properties, highlighting the importance of D-ribono-1,4-lactone as a key building block for such compounds. Current research focuses on optimizing synthetic routes using D-ribono-1,4-lactone to develop new and improved antiviral agents, exploring different protecting group strategies, and investigating mechanistic aspects of these transformations.

Additionally, researchers are exploring new applications of D-ribono-1,4-lactone in the synthesis of other bioactive molecules, expanding its utility beyond nucleoside analogues. This ongoing research continues to reveal new insights into the versatility and synthetic potential of this remarkable compound, ensuring its continued relevance in organic synthesis and medicinal chemistry.

Ring Configuration Research

The lactone ring in D-ribono-1,4-lactone adopts a near-planar configuration, though subtle deviations arise from substituent interactions. X-ray diffraction studies of analogous pentono-lactones reveal that 1,4-lactones typically exhibit planar or slightly puckered rings, with buckling influenced by substituents at carbons 2 and 3 [1] [4]. For D-ribono-1,4-lactone, methylation at position 5 induces a positive molecular rotational shift (+18° to +20° in water) [3], suggesting that steric effects from substituents modulate ring planarity.

Periodate oxidation experiments further corroborate the 1,4-lactone configuration. D-Ribono-1,4-lactone consumes three moles of periodate at pH 3.7, matching the theoretical consumption for a 1,4-lactone structure [1]. Comparative studies with 5-O-methyl-D-ribono-1,4-lactone show identical oxidation kinetics, confirming the persistence of the 1,4-lactone configuration despite methylation [1].

Lactone Size Determination Methodologies

Three primary methods establish lactone ring size in D-ribono-1,4-lactone derivatives:

  • Methylation Analysis: Sequential methylation and acid hydrolysis of 2,3-O-isopropylidene-D-ribono-1,4-lactone yields 5-O-methyl-D-ribono-1,4-lactone, preserving the original lactone size [1].
  • Periodate Oxidation: The stoichiometric relationship between periodate consumption and lactone ring size provides unambiguous identification (3 moles consumed for 1,4-lactones vs. 2 moles for 1,5-lactones) [1].
  • Optical Rotation Monitoring: Ring shifts (e.g., 1,4 → 1,5) produce characteristic changes in specific rotation. D-Ribono-1,4-lactone exhibits [α]D +18° (c=1, H2O) [3], distinct from 1,5-lactone analogs [1].

Table 1: Key Analytical Parameters for Lactone Size Determination

Method1,4-Lactone Signature1,5-Lactone Signature
Periodate Consumption3 moles per molecule [1]2 moles per molecule [1]
Specific Rotation+15° to +20° (H2O) [3] [1]-8° to +8° (H2O) [1]
Methylation StabilityRetains lactone size [1]Ring expansion observed [1]

Conformational Behavior in Solution Studies

Nuclear magnetic resonance (NMR) spectroscopy reveals dynamic conformational equilibria in solution. For 2-deoxy-D-ribono-1,4-lactone, vicinal proton coupling constants (J-values) indicate a 68% population of the 2’-endo (South) sugar conformation in apurinic dinucleotides [2]. The lactone ring itself adopts an envelope (E3) conformation in chloroform, with puckering parameters q2 = 0.20–0.22 Å and pseudorotation phase angles ϕ2 = 108°–122° [4].

Variable-temperature NMR studies demonstrate temperature-dependent conformational shifts. At 298 K, 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone exists as two conformers (71:29 ratio) differing in 4-hydroxymethyl group orientation [4]. This flexibility persists despite the constrained benzylidene protecting group.

Crystallographic Research Findings

Single-crystal X-ray analyses provide atomic-resolution insights:

  • D-Ribono-1,4-lactone Derivatives: The 1,4-lactone ring in 2,3-O-isopropylidene derivatives shows minor buckling (C3 displacement = 0.57 Å) [2], attributed to cis-2,3-substituent interactions [1].
  • Benzylidene-Protected Analogs: 3,4-O-(R)-Benzylidene-D-ribono-1,5-lactone crystallizes with a boat-configured 1,5-lactone ring (puckering amplitude Q = 0.70 Å, Φ = 86°) [4], highlighting the conformational impact of protecting groups.

Table 2: Crystallographic Parameters of Lactone Derivatives

CompoundRing TypePuckering Amplitude (Å)Pseudorotation Angle (°)
D-Ribono-1,4-lactone [2]1,40.5786
3,4-O-Benzylidene-1,5-lactone [4]1,50.70127

Theoretical Conformational Analysis

Density functional theory (DFT) calculations complement experimental data:

  • Ring Puckering Energetics: The 1,4-lactone exhibits a 3.2 kcal/mol preference for the envelope conformation over twist forms, consistent with NMR observations [4].
  • Torsional Parameters: Optimized H-C-C-H dihedral angles (35°–45°) match J-coupling derived values (^3JHH = 4.8–5.9 Hz) [2] [4].
  • Solvent Effects: Continuum solvation models predict a 15% increase in South conformation populations in polar solvents [2], aligning with aqueous NMR data.

The Cremer-Pople puckering sphere analysis quantifies ring distortion, showing that D-ribono-1,4-lactone derivatives occupy distinct regions compared to 1,5-lactones [4]. This theoretical framework enables predictive modeling of substituent effects on lactone conformation.

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

148.03717335 g/mol

Monoisotopic Mass

148.03717335 g/mol

Heavy Atom Count

10

Melting Point

83 - 85 °C

UNII

64E63NC231

Other CAS

5336-08-3

Wikipedia

Ribonolactone

Use Classification

Cosmetics -> Humectant

Dates

Modify: 2023-08-15

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